N-(2,4-dimethylphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(2,4-dimethylphenyl)-2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN5O3/c1-5-31-23-22(17(4)28-31)29(14-21(32)27-20-11-6-15(2)12-16(20)3)25(34)30(24(23)33)13-18-7-9-19(26)10-8-18/h6-12H,5,13-14H2,1-4H3,(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTSQVGXELDUZNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NC4=C(C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-dimethylphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide is a synthetic compound with potential therapeutic applications. Its complex structure suggests a promising profile for biological activity, particularly in neuropharmacology and anti-inflammatory contexts. This article reviews the biological activity of this compound based on available research findings.
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1357705-12-4 |
| Molecular Formula | C25H26FN5O3 |
| Molecular Weight | 463.5 g/mol |
The compound exhibits several biological activities that are primarily attributed to its ability to interact with various molecular targets:
- Neuroprotective Effects : Research indicates that the compound may protect neuronal cells from oxidative stress and neurotoxicity. It has shown significant inhibition of nitric oxide (NO) production and reduced reactive oxygen species (ROS) generation in cellular models .
- Anti-inflammatory Activity : The compound's anti-inflammatory properties are linked to its ability to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway. This inhibition is crucial in reducing inflammation and could have implications for treating neurodegenerative diseases .
- Acetylcholinesterase Inhibition : Preliminary studies suggest that the compound may have acetylcholinesterase (AChE) inhibitory activity, which is beneficial in the context of Alzheimer's disease. AChE inhibitors are known to enhance cholinergic neurotransmission by preventing the breakdown of acetylcholine .
Neuroprotective Study
In a study involving scopolamine-induced cognitive impairment in mice, administration of the compound resulted in significant improvements in learning and memory functions. The treated group showed enhanced performance in maze tests compared to controls, indicating potential therapeutic effects against Alzheimer’s-related cognitive decline .
In Vitro Studies
Cell culture assays demonstrated that the compound exhibited an IC50 value of 3.08 ± 0.29 μM for neurotoxicity prevention in SH-SY5Y cells exposed to amyloid-beta (Aβ) aggregates. This suggests a strong protective role against Aβ-induced toxicity .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, allowing for comparative evaluation of substituent effects and bioactivity:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Studies
Substituent Effects on Solubility and Binding :
- Fluorinated groups (e.g., 4-fluorobenzyl) improve metabolic stability and target affinity via fluorophilic interactions .
- Methoxy or sulfanyl groups enhance solubility but may reduce membrane penetration due to polar character .
- Trifluoromethyl groups (e.g., in ) increase lipophilicity and resistance to oxidative metabolism .
Core Modifications and Target Selectivity: Pyrazolo[4,3-d]pyrimidine derivatives (e.g., target compound) are more likely to inhibit PDEs or kinases, whereas pyrazolo[3,4-b]pyridinones () may favor protease targets due to altered hydrogen-bonding patterns . Hybrid structures (e.g., chromen-4-one in ) exhibit broader bioactivity but lower specificity .
Biological Response Correlations: Structural similarity (Tanimoto coefficient >0.85) correlates with a 20% probability of shared gene expression profiles, underscoring the importance of minor substituent changes in divergent biological outcomes . For example, replacing 4-fluorobenzyl with phenethyl () reduced anti-inflammatory activity in zebrafish models, likely due to altered binding to GABA or serotonin receptors .
Q & A
Basic Question: What are the critical physicochemical properties of this compound, and how do they influence its solubility and reactivity in biological assays?
Answer:
Key physicochemical properties include:
| Property | Value | Relevance |
|---|---|---|
| Hydrogen bond donors | 1 | Impacts membrane permeability and protein binding via hydrogen bonding. |
| Hydrogen bond acceptors | 5 | Affects solubility in aqueous media and interaction with polar targets. |
| XLogP | 2.6 | Predicts moderate lipophilicity, balancing solubility and cell uptake. |
| Topological polar surface area | 87.5 Ų | Suggests limited blood-brain barrier penetration, relevant for CNS-targeted studies. |
These properties guide solvent selection (e.g., DMSO for stock solutions) and assay design (e.g., buffer pH adjustments to enhance solubility). Computational tools like PubChem’s physicochemical calculators can validate experimental observations .
Basic Question: How can researchers verify the structural integrity of this compound during synthesis?
Answer:
Structural confirmation requires a multi-technique approach:
- NMR Spectroscopy : Compare peaks to reference spectra (e.g., aromatic protons near δ 7.2–7.5 ppm for fluorobenzyl groups).
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., observed vs. calculated [M+H]+ ions).
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry, as demonstrated for similar pyrazolo-pyrimidine derivatives .
- HPLC-Purity Analysis : Ensure ≥95% purity to minimize off-target effects in biological assays .
Advanced Question: How can synthetic routes be optimized to improve yields of the pyrazolo[4,3-d]pyrimidin-4(5H)-yl core?
Answer:
Optimization strategies include:
- Heterocycle Formation : Use microwave-assisted synthesis to accelerate cyclization steps (e.g., 150°C, 30 min), reducing side-product formation .
- Catalysis : Employ Pd-catalyzed cross-coupling for fluorobenzyl group introduction, enhancing regioselectivity .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates, as seen in analogous acetamide syntheses .
- Workflow Automation : AI-driven platforms (e.g., COMSOL Multiphysics) can model reaction kinetics to identify bottlenecks .
Advanced Question: How should researchers resolve contradictions in biological activity data across different assays?
Answer:
Contradictions may arise from assay-specific conditions or compound stability. Methodological steps include:
Replicate Assays : Use orthogonal assays (e.g., fluorescence-based vs. radiometric) to confirm target engagement .
Stability Testing : Monitor compound degradation via LC-MS under assay conditions (e.g., pH, temperature) .
Structural Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability, as shown in related pyrimidine derivatives .
Theoretical Modeling : Apply density functional theory (DFT) to predict reactive sites influencing assay variability .
Advanced Question: What computational strategies are recommended for predicting this compound’s pharmacokinetic (PK) profile?
Answer:
Advanced PK modeling involves:
- Molecular Dynamics (MD) Simulations : Simulate binding to serum proteins (e.g., albumin) to predict half-life.
- ADMET Prediction Tools : Use SwissADME or ADMETLab to estimate absorption (e.g., Caco-2 permeability) and cytochrome P450 interactions .
- Machine Learning : Train models on structurally similar compounds (e.g., pyrazolo-pyrimidines) to forecast clearance rates .
Basic Question: What are the best practices for designing dose-response studies to evaluate this compound’s efficacy?
Answer:
- Range Selection : Start with 0.1–100 µM based on IC50 values of analogous pyrimidine derivatives .
- Controls : Include a positive control (e.g., known kinase inhibitor for enzyme assays) and vehicle control.
- Data Normalization : Express results as % inhibition relative to baseline, using nonlinear regression (e.g., GraphPad Prism) for curve fitting .
Advanced Question: How can researchers investigate the compound’s mechanism of action (MoA) at the molecular level?
Answer:
- Target Identification : Use affinity chromatography with biotinylated probes to pull down binding proteins .
- Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects.
- Cryo-EM/Co-crystallization : Resolve compound-target complexes to map binding pockets, as done for thieno-pyrimidine analogs .
Advanced Question: What strategies mitigate metabolic instability observed in preclinical studies?
Answer:
- Metabolite Identification : Use LC-MS/MS to characterize Phase I/II metabolites and modify vulnerable sites (e.g., methyl groups prone to oxidation) .
- Prodrug Design : Introduce ester moieties to enhance oral bioavailability, leveraging strategies from fluorophenyl-containing drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
